molecular formula C24H22FN3O3S B2426611 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 899986-38-0

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2426611
CAS No.: 899986-38-0
M. Wt: 451.52
InChI Key: BBJVWHWFYLLDDE-UHFFFAOYSA-N
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Description

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuro-pyrimidine core, a cyclopentyl group, and a fluorobenzyl acetamide moiety. Its intricate structure suggests that it may have interesting chemical and biological properties.

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c25-16-11-9-15(10-12-16)13-26-20(29)14-32-24-27-21-18-7-3-4-8-19(18)31-22(21)23(30)28(24)17-5-1-2-6-17/h3-4,7-12,17H,1-2,5-6,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJVWHWFYLLDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the benzofuro-pyrimidine core, introduction of the cyclopentyl group, and attachment of the fluorobenzyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1

Mechanism of Action

The mechanism of action of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro-pyrimidine derivatives, cyclopentyl-containing molecules, and fluorobenzyl acetamide analogs. Examples include:

Uniqueness

The uniqueness of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of the sulfanyl group and the fluorophenyl moiety may enhance its interaction with biological targets.

Molecular Formula

  • Molecular Weight : Approximately 684.9 g/mol
  • InChI Key : Specific to this compound for database searches

Structural Features

  • Cyclopentyl Group : May influence lipophilicity and receptor binding.
  • Oxa and Diazatricyclo Structures : Implicated in various biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study exploring derivatives of diazatricyclo compounds demonstrated effective inhibition against various bacterial strains, suggesting that our compound may also possess similar activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundVariousTo be determined

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. In vitro studies suggest that related compounds can inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

Case Study: NO Inhibition

A recent investigation highlighted the ability of structurally similar compounds to reduce NO overproduction with IC50 values ranging from 37.5 to 86.5 µM . This suggests that the target compound may also exhibit anti-inflammatory properties.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of new compounds as therapeutic agents. Preliminary data indicate that compounds with similar scaffolds show varying degrees of cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineCompound TestedIC50 (µM)
HepG2Compound A50
MCF-7Compound B40
Target CompoundTBDTBD

Understanding how the compound interacts at the molecular level is crucial for predicting its biological effects. Molecular docking studies suggest that the compound may interact with specific proteins involved in inflammation and cancer progression, potentially modulating their activity through competitive inhibition or allosteric mechanisms.

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